molecular formula C28H36N4O2Sn B13701761 N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide

Cat. No.: B13701761
M. Wt: 579.3 g/mol
InChI Key: VBUWHTGZMMGMDG-UHFFFAOYSA-N
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Description

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a pyridyl group, and a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form the corresponding piperazine derivative.

    Introduction of the Pyridyl Group: The piperazine derivative is then reacted with 2-bromopyridine under basic conditions to introduce the pyridyl group.

    Formation of the Benzamide Derivative: The resulting intermediate is then coupled with 4-(trimethylstannyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.

    Reduction: The pyridyl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various aryl or alkyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide can be compared with other similar compounds:

These comparisons highlight the unique structural features and potential therapeutic applications of this compound.

Biological Activity

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide, often referred to in literature as a compound with various pharmacological implications, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors and enzymes, synthesis methods, and relevant case studies.

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C25_{25}H34_{34}N4_{4}O2_{2}
  • Molecular Weight : 422.56 g/mol
  • CAS Registry Number : 155204-26-5

Physical Properties

PropertyValue
Melting Point>145 °C (dec.)
Boiling Point594.8 ± 50.0 °C (Predicted)
Density1.154 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in methanol and water
ColorOff-white to pale yellow

Receptor Interactions

The compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A receptor , which is implicated in various neuropsychiatric disorders such as depression and anxiety. Studies indicate that it acts as a potent antagonist at these receptors, which can modulate serotonergic neurotransmission .

Affinity Studies

Research has shown that derivatives of this compound can bind with high affinity to both 5-HT1A and 5-HT2A receptors. For instance, a series of related compounds demonstrated Ki values (inhibition constant) indicating strong binding affinity, suggesting their potential as therapeutic agents in treating mood disorders .

Enzyme Inhibition

The benzamide pharmacophore has been identified as a promising scaffold for developing inhibitors against various enzymes:

  • Carbonic Anhydrases (CAs) : Compounds similar to this compound have shown inhibitory effects against human carbonic anhydrases I and II (hCA I and hCA II), with IC50 values in the nanomolar range .
  • Acetylcholinesterase (AChE) : The compound also exhibits inhibitory activity against AChE, an enzyme critical for neurotransmitter regulation. This inhibition is significant for the development of treatments for conditions like Alzheimer's disease .

Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of related compounds, researchers found that modifications to the piperazine ring enhanced the binding affinity to serotonin receptors. The study highlighted how these modifications could lead to improved therapeutic profiles for anxiety and depression .

Study 2: Anticancer Research

Another investigation explored the anticancer properties of benzamide derivatives, including those structurally similar to this compound. The results indicated promising activity against cancer cell lines, suggesting potential applications in oncology .

Properties

Molecular Formula

C28H36N4O2Sn

Molecular Weight

579.3 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-yl-4-trimethylstannylbenzamide

InChI

InChI=1S/C25H27N4O2.3CH3.Sn/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;;/h3-14H,15-20H2,1H3;3*1H3;

InChI Key

VBUWHTGZMMGMDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[Sn](C)(C)C

Origin of Product

United States

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